molecular formula C19H24N6O2 B5560691 2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol

2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol

Cat. No. B5560691
M. Wt: 368.4 g/mol
InChI Key: DFRCIYAYPCZPTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, often involves multi-step reactions utilizing versatile intermediates like aminopyrazoles and pyridines. For instance, compounds with the pyrazolo[1,5-a]pyrimidine core have been synthesized through intramolecular cyclization of N-substituted acetamides in the presence of piperidine in ethanol, showcasing the role of piperidine as a catalyst and ethanol as a solvent in facilitating these reactions (Rahmouni et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the specified molecule often involves intricate arrangements of nitrogen-containing heterocycles, which are crucial for their reactivity and interaction with other molecules. For example, the structure of a related compound was confirmed via X-ray diffraction and spectral analyses, highlighting the importance of these techniques in elucidating the molecular geometry and electronic structure of complex heterocycles (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidinyl derivatives often involves interactions at the nitrogen-containing rings, leading to various functionalization reactions. For instance, the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones through [3+2] cycloaddition with arylnitrile oxides demonstrates the potential for cycloaddition reactions and the formation of new heterocyclic systems (Rahmouni et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Techniques : Some studies have focused on the synthesis of related pyrazolyl substituted and pyrazolofused pyridines, which involve reactions in ethanolic solutions containing catalytic amounts of piperidine (Latif, Rady, & Döupp, 2003).

  • Crystallographic and Spectral Characterization : Research has been conducted on the crystallographic and spectral characterization of related compounds, including studies on cadmium chloride complexes containing novel imidazo[1,5-a]pyridine derivatives (Hakimi et al., 2012).

  • Reactions with Aromatic Aldehydes : The interaction of similar compounds with aromatic aldehydes in the presence of piperidine has been explored, leading to the formation of distinct compounds with potential fluorescent properties (Gorobets & Abakumov, 2002).

Applications in Material Science and Chemistry

  • Diversity-Oriented Synthesis : Research has been done on the diversity-oriented synthesis of libraries of substituted compounds using oxidative carbon-hydrogen bond activation and click chemistry. This approach provides rapid access to structurally diverse non-natural compounds for screening against various biological targets (Zaware et al., 2011).

  • Protecting Group for Carboxylic Acids : Studies have demonstrated the use of related compounds as protecting groups for carboxylic acids, with potential applications in polymer chemistry (Elladiou & Patrickios, 2012).

  • Halide Ion Mediated Reactions : Research has also been conducted on halide ion-mediated aldehyde-amine condensation, leading to Schiff-base and cyclized non-Schiff-base ligand complexes. Such studies contribute to the understanding of ligand reactivity and complex formation (Purkait et al., 2016).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-2-23-8-6-20-17(23)15-4-3-7-24(13-15)19(27)16-11-22-25-12-14(5-9-26)10-21-18(16)25/h6,8,10-12,15,26H,2-5,7,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRCIYAYPCZPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=C4N=CC(=CN4N=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol

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